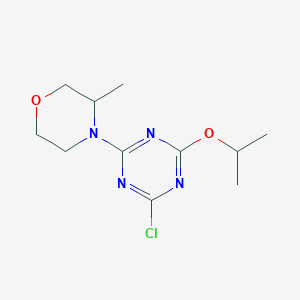
2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a methylmorpholine moiety, and a propan-2-yloxy group attached to the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The chloro group can be introduced via a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride.
Attachment of the Methylmorpholine Moiety: This can be achieved through a nucleophilic substitution reaction where the morpholine derivative reacts with the triazine ring.
Introduction of the Propan-2-yloxy Group: This step involves the reaction of the triazine compound with an appropriate alcohol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylmorpholine moiety.
Reduction: Reduction reactions may target the chloro group, converting it to a different functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups to the triazine ring.
Applications De Recherche Scientifique
2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The chloro group and other substituents can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(4-methylpiperazin-1-yl)-6-(propan-2-yloxy)-1,3,5-triazine
- 2-Chloro-4-(3-methylmorpholin-4-yl)-6-(ethoxy)-1,3,5-triazine
Uniqueness
2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the methylmorpholine moiety, in particular, can influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C11H17ClN4O2 |
|---|---|
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
4-(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C11H17ClN4O2/c1-7(2)18-11-14-9(12)13-10(15-11)16-4-5-17-6-8(16)3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
JOTIYNXWRFGGDP-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCN1C2=NC(=NC(=N2)Cl)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


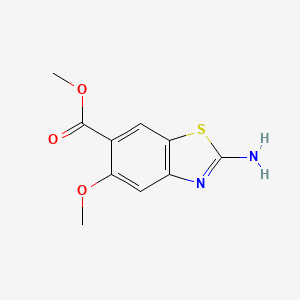
![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B12272614.png)
![9-methyl-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12272618.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272623.png)
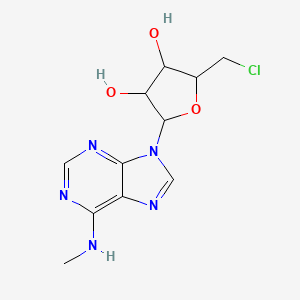
![4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12272650.png)
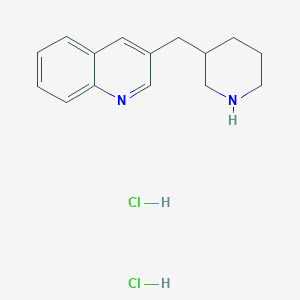
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine](/img/structure/B12272654.png)

![2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one](/img/structure/B12272663.png)
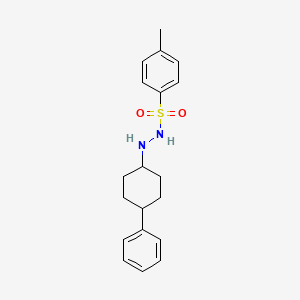
![4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B12272671.png)
![2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B12272672.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B12272675.png)
